A Technical Guide to 4-(4-Chlorophenyl)cyclohexanecarboxylates: Synthesis, Characterization, and Applications
A Technical Guide to 4-(4-Chlorophenyl)cyclohexanecarboxylates: Synthesis, Characterization, and Applications
This guide provides an in-depth technical overview of 4-(4-Chlorophenyl)cyclohexanecarboxylates, a class of chemical compounds with significant relevance in pharmaceutical and materials science research. Due to the topic's specificity, this document focuses on the common synthetic precursor, 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, and details the subsequent esterification processes to yield the target carboxylates. This approach provides a comprehensive understanding of the chemistry, properties, and handling of these valuable compounds.
Core Compound Identification and Properties
The direct query for a single CAS number for "4-(4-Chlorophenyl)cyclohexanecarboxylate" is ambiguous as the ester group is unspecified. Instead, the core of this chemical family is the precursor acid, which exists in different isomeric forms.
Precursor: 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
This carboxylic acid is the foundational building block for synthesizing the target esters. It is commercially available and well-characterized.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅ClO₂ | [1][2][3] |
| Molecular Weight | 238.71 g/mol | [4] |
| Appearance | White to yellow powder or crystals | [1] |
| Melting Point | 249.0-255.0 °C (trans isomer) | [2] |
| Primary CAS Numbers | 95233-37-7 (isomer mixture/unspecified) | [5][6] |
| 49708-81-8 (trans isomer) | [1][2][3][7] |
The trans isomer is of particular interest in many applications due to its specific stereochemistry, which can be crucial for biological activity or material properties.[3][8]
Synthesis and Mechanism
The synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylates is a two-stage process: first, the synthesis of the carboxylic acid precursor, followed by its esterification.
Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
A common and scalable method for producing the acid precursor is through a Friedel-Crafts reaction.
Workflow for Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Caption: Friedel-Crafts pathway for carboxylic acid synthesis.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, charge carbon disulfide and aluminum chloride. Stir the mixture to ensure homogeneity.[8]
-
Friedel-Crafts Acylation: Cool the mixture to between -30°C and -35°C. Slowly add cyclohexene, maintaining the low temperature.[8] This is followed by the addition of trichloroacetyl chloride. This choice of reagent over simpler acyl chlorides can improve reaction control and yield.[9]
-
Alkylation: After the initial reaction, warm the mixture to approximately 5°C and add chlorobenzene.[8]
-
Hydrolysis: Upon completion, the intermediate is hydrolyzed. This is typically achieved by adding a strong base like sodium hydroxide (NaOH) solution and heating, for instance, to 70°C for several hours.[8]
-
Acidification and Isolation: The reaction mixture is then cooled and acidified with an acid like hydrochloric acid (HCl) to a pH of 1-2. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.[5][8]
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol to achieve high purity (e.g., >99%).[5]
Esterification to 4-(4-Chlorophenyl)cyclohexanecarboxylates
The most common method for converting the carboxylic acid to its corresponding ester is the Fischer esterification. This acid-catalyzed reaction is an equilibrium process where an alcohol is reacted with the carboxylic acid.
Workflow for Fischer Esterification
Caption: General workflow for Fischer esterification.
Experimental Protocol (Example: Methyl Ester Synthesis):
This protocol is adapted from the synthesis of Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (CAS: 128208-10-6).[10][11]
-
Dissolution: Dissolve 4-(4-chlorophenyl)cyclohexanecarboxylic acid (e.g., 8.4 mmol) in an excess of the desired alcohol, which also serves as the solvent (e.g., 20 mL of methanol).[8][10] Using the alcohol as the solvent drives the equilibrium toward the product side.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) (e.g., 0.1 mL).[8][10] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[12]
-
Reaction: Reflux the mixture. The reaction progress should be monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC), until the starting material is consumed.[8]
-
Workup and Isolation: After cooling, the excess alcohol is removed under reduced pressure (e.g., via a rotary evaporator). The resulting residue is the crude ester product.[8][10]
-
Purification: Further purification can be achieved through techniques like column chromatography or distillation, depending on the physical properties of the resulting ester.
Other esterification methods, such as using dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), can be employed for more sensitive substrates or when milder conditions are required.[13]
Applications and Research Significance
The 4-(4-chlorophenyl)cyclohexane moiety is a valuable structural motif in medicinal chemistry and materials science.
-
Pharmaceutical Intermediate: The most prominent application is as a key intermediate in the synthesis of the antimalarial drug Atovaquone.[4][8] The specific stereochemistry of the cyclohexane ring is often critical for the biological activity of the final drug product.[8]
-
Antibacterial Agents: Derivatives of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, specifically hydrazone derivatives, have been synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10] These studies demonstrate the potential of this chemical scaffold in developing new antimicrobial agents.[10]
-
Drug Discovery Scaffold: The cyclohexyl group can serve as a three-dimensional, metabolically stable bioisostere for a phenyl ring, potentially offering more contact points with a target protein.[14] Replacing flat aromatic rings with saturated rings like cyclohexane is a strategy to escape the "flatland" of traditional drug discovery and improve properties like lipophilicity.[15] The chloro-substituent is also a common feature in many FDA-approved drugs, influencing the molecule's electronic properties and metabolic stability.[3][16]
-
Liquid Crystals: The rigid structure provided by the cyclohexane and phenyl rings makes this scaffold a candidate for use in the synthesis of liquid crystals.[4]
Analytical Characterization
Characterization of the final ester product is crucial to confirm its identity and purity. While data for a general unspecified ester is not available, the data for the well-documented methyl ester serves as a representative example.
Expected Analytical Data for Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.6 ppm), protons on the cyclohexane ring (multiplets, ~1.4-2.5 ppm), and protons on the chlorophenyl ring (doublets, ~7.2-7.3 ppm) would be expected. |
| ¹³C NMR | Signals for the ester carbonyl carbon (~176 ppm), carbons of the chlorophenyl ring, carbons of the cyclohexane ring, and the methoxy carbon (~51 ppm). |
| IR Spectroscopy | A strong absorption band characteristic of the ester carbonyl (C=O) stretch around 1730 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) corresponding to the mass of the specific ester synthesized. For the methyl ester (C₁₄H₁₇ClO₂), this would be m/z 252.09.[11] |
Safety and Handling
Safety information is primarily available for the carboxylic acid precursor, and similar precautions should be taken when handling the ester derivatives until their specific toxicology is determined.
-
Hazards Identification: 4-(4-Chlorophenyl)cyclohexanecarboxylic acid is classified as causing skin and eye irritation and may cause respiratory irritation.[17][18] It may also cause damage to organs through prolonged or repeated exposure.[19]
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
References
-
Scribd. (n.d.). Safety Data Sheet: 4-Chlorophenyl Acid. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid, 98%. Retrieved from [Link]
-
Husain, A., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. Retrieved from [Link]
- Google Patents. (2011). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
-
Synthonix, Inc. (n.d.). 49708-81-8 | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid. Retrieved from [Link]
- Google Patents. (2012). WO2012080243A2 - Novel process.
- The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
-
PubChem. (n.d.). 4-(4-Chlorophenyl)cyclohexanecarbaldehyde. Retrieved from [Link]
-
Wiley. (n.d.). 1-(p-Chlorophenyl)cyclohexanecarboxylic acid, methyl ester. SpectraBase. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Gribble, G. W. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 195-225. Retrieved from [Link]
-
Scott, J. S., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 49708-81-8 [sigmaaldrich.com]
- 2. H34384.14 [thermofisher.com]
- 3. CAS 49708-81-8: trans-4-(4-Chlorophenyl)cyclohexanecarboxy… [cymitquimica.com]
- 4. 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid|CAS 49708-81-8 [benchchem.com]
- 5. 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 95233-37-7 [chemicalbook.com]
- 6. 95233-37-7|4-(4-Chlorophenyl)cyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate | C14H17ClO2 | CID 14794634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. img01.pharmablock.com [img01.pharmablock.com]
- 15. connectsci.au [connectsci.au]
- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. fishersci.com [fishersci.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
